3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid
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Overview
Description
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid, also known as 5-amino-1-methylbenzimidazole-2-propionic acid (AMBP) is an important organic compound used in various scientific applications. It is a derivative of the benzimidazole class of compounds, which are known for their diverse biological activities. AMBP is a versatile compound with a wide range of applications in the fields of medical, pharmaceutical, and biotechnological research.
Scientific Research Applications
Synthesis of Novel Compounds
It's used as a precursor in the synthesis of new compounds. For instance, Ghandi et al. (2011) utilized 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid in a one-pot reaction to synthesize novel benzimidazole-fused 1,4-diazepine-5-ones (Ghandi, Zarezadeh, & Taheri, 2011).
Co-crystallization Studies
Zhai et al. (2017) demonstrated its utility in co-crystallization studies, forming complex compounds with carboxylic acids (Zhai et al., 2017).
Fluorescence Applications
Wei et al. (2006) explored its use in fluorescence applications, particularly in developing the {M(CO)3}+ core for fluorescent rhenium tricarbonyl core complexes (Wei, Babich, Ouellette, & Zubieta, 2006).
Synthesis of Derivatives with Therapeutic Potential
Ayalp (1989) synthesized derivatives of 3-(1H-benzimidazole-2) propanoic acid, demonstrating potential analgetic properties in some compounds (Ayalp, 1989).
Structural Studies
Liu et al. (2012) conducted structural studies on a benzimidazole derivative, examining its hydrogen bonding and crystal formation (Liu, Zhang, Cai, Xu, & Shen, 2012).
Microwave Assisted Synthesis
Vyas et al. (2008) employed it in the microwave-assisted synthesis of 2-substituted benzimidazoles, followed by biological assay for antimicrobial activities (Vyas, Swarnkar, Mehta, Joshi, Ameta, & Punjabi, 2008).
Angiotensin II Receptor Antagonist Synthesis
Kubo et al. (1993) synthesized a series of benzimidazolecarboxylic acids, investigating their role as angiotensin II receptor antagonists (Kubo, Kohara, Imamiya, Sugiura, Inada, Furukawa, Nishikawa, & Naka, 1993).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . They can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to have a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
properties
IUPAC Name |
3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5,12H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGKMSQNZIEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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